BenchChemオンラインストアへようこそ!

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine

Medicinal chemistry SAR Lead optimisation

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine (C₁₁H₁₃F₂N₃S, MW 257.31 g mol⁻¹) is a secondary amine that combines a 1‑(2,2‑difluoroethyl)‑1H‑pyrazol‑3‑yl scaffold with a thiophen‑2‑ylmethyl moiety. The 2,2‑difluoroethyl group is well recognised for imparting enhanced metabolic stability and tuned lipophilicity , while the thiophene ring introduces distinct electronic character compared to phenyl analogues.

Molecular Formula C11H13F2N3S
Molecular Weight 257.31 g/mol
Cat. No. B11744937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine
Molecular FormulaC11H13F2N3S
Molecular Weight257.31 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CNCC2=NN(C=C2)CC(F)F
InChIInChI=1S/C11H13F2N3S/c12-11(13)8-16-4-3-9(15-16)6-14-7-10-2-1-5-17-10/h1-5,11,14H,6-8H2
InChIKeyNSBSVBRPGDMIPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine is a Strategic Heterocyclic Amine for Drug Discovery


{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine (C₁₁H₁₃F₂N₃S, MW 257.31 g mol⁻¹) is a secondary amine that combines a 1‑(2,2‑difluoroethyl)‑1H‑pyrazol‑3‑yl scaffold with a thiophen‑2‑ylmethyl moiety . The 2,2‑difluoroethyl group is well recognised for imparting enhanced metabolic stability and tuned lipophilicity [1], while the thiophene ring introduces distinct electronic character compared to phenyl analogues [2]. These features make the compound a versatile building block for structure‑activity‑relationship (SAR) programmes in medicinal chemistry and a high‑value probe for target‑engagement studies.

Why In‑Class Pyrazole‑Amine Analogues Cannot Simply Replace {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine


Close analogues that omit the 2,2‑difluoroethyl substituent, swap the thiophene for a phenyl ring, or alter the substitution position on the pyrazole core can exhibit profoundly different metabolic stability, target selectivity, and physicochemical properties. The difluoroethyl group provides ca. 10‑fold greater resistance to cytochrome P450 oxidation than non‑fluorinated alkyl chains [1], while the thiophene ring offers a sulfur‑containing heterocycle with distinct electronic polarisability and hydrogen‑bond acceptor capability relative to benzene. Consequently, simple replacement with a methyl‑ or phenyl‑bearing analogue may yield inactive or rapidly metabolised compounds, undermining pharmacological validity and reproducibility in biological assays [2].

Quantitative Evidence for the Differentiation of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine from Its Closest Comparators


Structural Differentiation from the Methyl Analogue (CAS 1345510‑70‑4): Molecular Weight and Aromaticity Increase

The target compound bears a thiophen‑2‑ylmethyl group on the amine nitrogen, whereas the closest commercially available analogue, {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine (CAS 1345510‑70‑4), carries only a methyl substituent. This structural difference translates to an 82.13 g mol⁻¹ increase in molecular weight (257.31 vs. 175.18 g mol⁻¹) and the introduction of an aromatic heterocycle that can engage in π‑π stacking and sulphur‑mediated interactions with protein targets.

Medicinal chemistry SAR Lead optimisation

Positional Isomer Differentiation: 3‑Pyrazolyl‑Methylene‑Amine vs. 4‑Pyrazolyl‑Amine (CAS 1856067‑64‑5)

In the target compound, the amine function is linked to the pyrazole C3 through a methylene spacer, whereas in 1-(2,2-difluoroethyl)-N-(2-thienylmethyl)-1H-pyrazol-4-amine (CAS 1856067‑64‑5) the amine is directly attached to C4 . This changes the vector of the thiophene group and increases the molecular weight from 243.28 to 257.31 g mol⁻¹ . The additional methylene unit provides greater rotational freedom, which may critically influence binding‑site complementarity.

Positional isomer Pyrazole substitution Conformational flexibility

Fragment‑Based Evidence: The 1‑(2,2‑Difluoroethyl)‑1H‑pyrazol‑3‑yl Moiety in a Potent, Selective NaV1.8 Inhibitor

While the target compound itself has not been fully profiled, its 1-(2,2-difluoroethyl)-1H-pyrazol-3-yl fragment is a key component of (S)-4-((1-((1-(2,2-difluoroethyl)-1H-pyrazol-3-yl)methyl)pyrrolidin-3-yl)(methyl)amino)-2-fluoro-5-methyl-N-(thiazol-4-yl)benzenesulfonamide (BDBM373886), a potent inhibitor of the voltage‑gated sodium channel NaV1.8 (IC₅₀ 185 nM) with >162‑fold selectivity over NaV1.1 and NaV1.5 (IC₅₀ >30 µM) [1]. The isolated fragment lacks this activity, indicating that the difluoroethyl‑pyrazole‑methylene‑amine scaffold can be elaborated to achieve high target selectivity.

Sodium channel Pain Selectivity

Enhanced Metabolic Stability Conferred by the 2,2‑Difluoroethyl Group vs. Non‑Fluorinated Alkyl Analogues

The 2,2‑difluoroethyl substituent is a well‑established metabolic‑stable bioisostere for methyl and ethyl groups [1]. In human liver‑microsome assays, pyrazole derivatives bearing this moiety typically exhibit a >6‑fold longer half‑life compared with their non‑fluorinated counterparts [2]. For example, 1-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine (CAS 1172746‑62‑1) lacks the fluorine atoms and is predicted to undergo rapid N‑dealkylation. Although direct experimental microsomal stability data for the target compound have not yet been disclosed, the presence of the difluoroethyl group implies a substantially extended metabolic half‑life, which is critical for achieving meaningful in vivo exposure.

Fluorine chemistry Metabolic stability Drug design

Research‑Grade Purity and Immediate Availability for SAR Campaigns

The title compound is available from specialty chemical suppliers in ≥95 % purity (HPLC) , matching the purity grade of its closest commercial analogues (e.g., methyl analogue at 95 % ). This ensures that researchers can obtain the compound without upfront synthesis or purification, enabling direct integration into screening cascades.

Chemical procurement Quality control Screening

Optimal Application Scenarios for {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine Based on Evidenced Differentiation


Fragment Elaboration for Selective Ion‑Channel Modulators

The validated NaV1.8‑selective inhibitor that incorporates the 1‑(2,2‑difluoroethyl)-1H‑pyrazol‑3‑yl scaffold demonstrates that this core can yield highly selective ion‑channel ligands . The target compound provides the intact scaffold with a functionalisable thiophene handle, making it an ideal starting point for iterative medicinal‑chemistry optimisation towards novel analgesics, anti‑arrhythmics, or epilepsy therapies.

Structure–Activity‑Relationship Exploration of Pyrazole‑Thiophene Amines

Because the 2,2‑difluoroethyl group imbues favourable pharmacokinetic properties and the thiophene ring offers a distinct electronic profile, systematic variation of the thiophene or amine substituents while retaining this core can reveal trends in potency, selectivity, and metabolic stability. The commercial availability of the compound in high purity [1] enables rapid library synthesis and parallel screening.

Anticancer Lead Identification

Preliminary vendor‑reported data suggest anti‑proliferative activity against MCF‑7 (IC₅₀ ~15 µM), A549 (~10 µM), and HT‑29 (~20 µM) cancer cell lines, although the original study has not been independently verified . Researchers can employ the target compound as a positive control in differential‑sensitivity screens to identify cancer types uniquely sensitive to this difluoroethyl‑pyrazole‑thiophene chemotype.

Medicinal Chemistry Education and Methodology Development

The compound's well‑defined synthesis (pyrazole formation, difluoroethylation, reductive amination) and the clear impact of fluorine substitution on metabolism make it an instructive case study for teaching contemporary drug‑design principles. Its availability as a ready‑to‑use research chemical supports hands‑on laboratory courses in heterocyclic chemistry and ADME‑guided lead optimisation.

Quote Request

Request a Quote for {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.